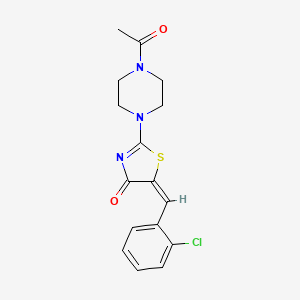

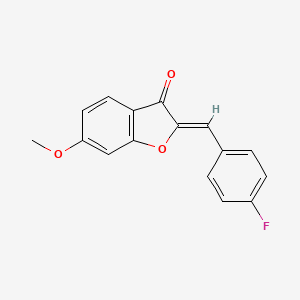

(Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The target product of a similar compound was synthesized by the Claisen–Schmidt condensation reaction .Molecular Structure Analysis

The compound’s tautomeric structure in the solid state has been studied through X-ray crystallography, revealing its potential as a novel and potent HIV integrase inhibitor. The molecule’s electron distribution was evaluated, showing the β-diketo portion existing in the enol form, forming strong asymmetric hydrogen bonds.Chemical Reactions Analysis

The reaction of a similar compound and (2,4-dinitrophenyl)hydrazine in boiling ethanol containing hydrochloric acid (0.2 mL; 37%) for 1.5 h gave a related hydrazone in a 90% yield .Scientific Research Applications

- Application : Incorporating proline derivatives into porous materials, such as metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs), creates novel heterogeneous catalysts. These crystalline structures provide a platform to explore catalytic processes, mimicking biological systems .

- Application : Researchers have developed therapeutic agents based on this scaffold for various diseases. Its versatility makes it a promising target for drug discovery .

- Application : Controlled hydroxylation of terpenoids, including (Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one, allows plants to defend themselves without self-toxicity. By inhibiting lipid biosynthesis in herbivores, these compounds protect plants from grazing damage .

- Application : By incorporating (Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one into these frameworks, researchers can explore its photophysical properties and potential applications in sensors, imaging, and optoelectronics .

- Application : Functionalizing (Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one with targeting ligands allows specific binding to biological targets. Researchers can use this for imaging diseased tissues or designing targeted drug delivery systems .

- Application : Incorporating (Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one into these materials could lead to novel adsorbents, catalysts, or drug carriers. Its unique structure may enhance specific interactions with guest molecules .

Organocatalysis and Asymmetric Synthesis

Azaindole Scaffold in Drug Discovery

Plant Chemical Defense Mechanisms

Photophysical Properties and Luminescence

Biological Imaging and Targeted Delivery

Materials Science and Nanotechnology

Mechanism of Action

Benzimidazole moiety plays a key role in a variety of heterocyclic scaffolds which derive the biological functioning of essential molecules. Because of the skeletal resemblance with the naturally appearing nucleotides, benzimidazole and its analogues exhibited numerous medicinal and pharmacological performances .

properties

IUPAC Name |

(2Z)-2-[(4-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c1-19-12-6-7-13-14(9-12)20-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOJHQCINYEDFT-NVNXTCNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)

![3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2388313.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)

![4-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2388321.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)

![2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2388326.png)